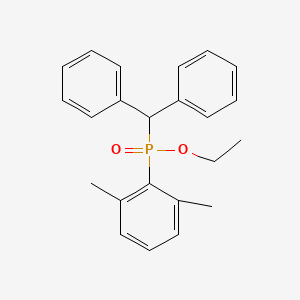
Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate is a phosphinate compound characterized by the presence of ethyl, dimethylphenyl, and diphenylmethyl groups attached to a phosphinate moiety. Phosphinates are organophosphorus compounds that have found significant applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate typically involves the reaction of ethyl phosphinate with 2,6-dimethylphenyl and diphenylmethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate involves its interaction with molecular targets through its phosphinate group. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species.
Comparaison Avec Des Composés Similaires
- Dimethylphenylphosphine
- Ethyl phenylphosphinate
- Diphenylphosphine oxide
Comparison: Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate is unique due to the presence of both dimethylphenyl and diphenylmethyl groups, which confer distinct steric and electronic properties. This makes it particularly effective in applications requiring specific ligand characteristics or bioisosteric properties.
Propriétés
Numéro CAS |
85320-17-8 |
|---|---|
Formule moléculaire |
C23H25O2P |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[benzhydryl(ethoxy)phosphoryl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C23H25O2P/c1-4-25-26(24,22-18(2)12-11-13-19(22)3)23(20-14-7-5-8-15-20)21-16-9-6-10-17-21/h5-17,23H,4H2,1-3H3 |
Clé InChI |
YJLACYWENJEVER-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=CC=C1C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



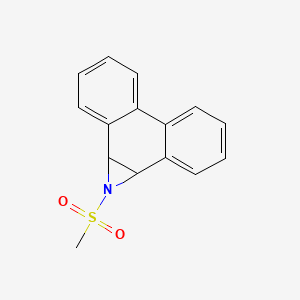

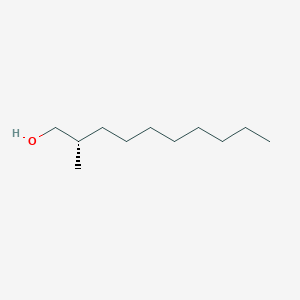

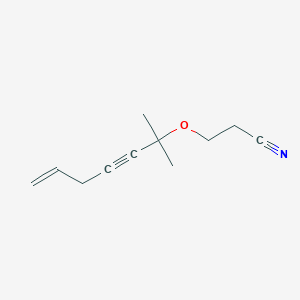

![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
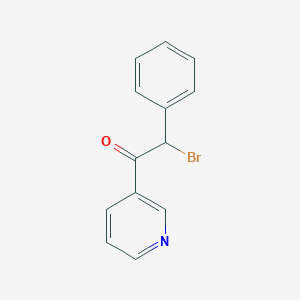
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)


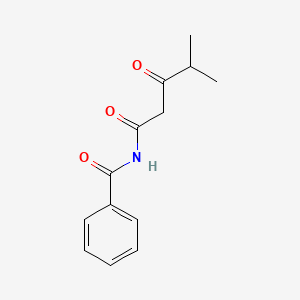
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
